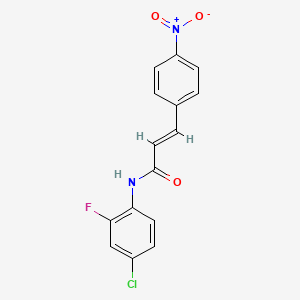
N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)acrylamide, commonly known as CFN-1, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
CFN-1 exerts its effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of proteases such as cathepsin B and L, as well as the kinase activity of JNK and ERK. CFN-1 has also been shown to inhibit the activity of phosphatases such as PP1 and PP2A. These inhibitory effects result in a wide range of biochemical and physiological effects, including the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
CFN-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce autophagy. CFN-1 has also been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, CFN-1 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFN-1 is its potent inhibitory effects on a number of enzymes and proteins. This makes it a valuable tool for the study of various biological processes. Additionally, CFN-1 has been shown to exhibit anticancer and neuroprotective properties, making it a promising candidate for the development of new therapies. However, one of the limitations of CFN-1 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of CFN-1. One area of research is the development of new cancer therapies based on the inhibitory effects of CFN-1. Additionally, CFN-1 has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of CFN-1 and its potential therapeutic applications.
Synthesis Methods
CFN-1 can be synthesized through a multistep process involving the reaction of 4-chloro-2-fluoroaniline with 4-nitrobenzaldehyde, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation.
Scientific Research Applications
CFN-1 has been used extensively in scientific research as a tool to study various biological processes. It has been shown to exhibit potent inhibitory effects on a number of enzymes, including proteases, kinases, and phosphatases. CFN-1 has also been shown to have anticancer properties, making it a promising candidate for the development of new cancer therapies. Additionally, CFN-1 has been used to study the role of certain proteins and signaling pathways in various diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCOMGHFNAGRFR-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)


![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)